molecular formula C31H26Cl2N2O5 B4305636 DIMETHYL 2-AMINO-1,4-BIS(3-CHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

DIMETHYL 2-AMINO-1,4-BIS(3-CHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

Cat. No.: B4305636
M. Wt: 577.4 g/mol
InChI Key: UWJOIWMHWFMGHW-UHFFFAOYSA-N
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Description

Dimethyl 2-amino-1,4-bis(3-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-AMINO-1,4-BIS(3-CHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves a multi-component reaction. One common method includes the reaction of enaminones derived from the addition of dimedone to various anilines with aromatic aldehydes and cyanoacetamide. The optimal reaction conditions for this synthesis are achieved using a solvent mixture of ethanol and water (1:1) at 80°C, with piperidine as the catalyst . The reactions are completed within 5–25 minutes, yielding the desired product in good to high yields (74–85%) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of multi-component reactions and the use of green chemistry approaches, such as ethanol/water as a solvent, are likely to be employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-amino-1,4-bis(3-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, including antibacterial, antimalarial, and anticancer properties.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of DIMETHYL 2-AMINO-1,4-BIS(3-CHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding, leading to its observed biological effects.

Properties

IUPAC Name

dimethyl 2-amino-1,4-bis(3-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26Cl2N2O5/c1-39-30(37)25-22(17-8-4-3-5-9-17)16-23-26(28(25)36)24(18-10-6-11-19(32)14-18)27(31(38)40-2)29(34)35(23)21-13-7-12-20(33)15-21/h3-15,22,24-25H,16,34H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJOIWMHWFMGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)OC)C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DIMETHYL 2-AMINO-1,4-BIS(3-CHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
DIMETHYL 2-AMINO-1,4-BIS(3-CHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 3
DIMETHYL 2-AMINO-1,4-BIS(3-CHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
DIMETHYL 2-AMINO-1,4-BIS(3-CHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
DIMETHYL 2-AMINO-1,4-BIS(3-CHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 6
DIMETHYL 2-AMINO-1,4-BIS(3-CHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

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